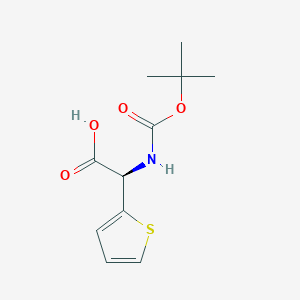

Boc-(R)-2-Thienylglycine

Description

Significance of Unnatural Amino Acids in Modern Organic Synthesis

Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. Their integration into organic synthesis has opened up new frontiers in chemistry and biology. UAAs serve as versatile building blocks, enabling the creation of novel molecular architectures with tailored properties. qyaobio.combioascent.comresearchgate.net By replacing natural amino acids with UAAs at specific points in a peptide sequence, scientists can introduce altered physicochemical and biological characteristics. qyaobio.com This capability has become an invaluable tool in protein engineering and drug development. qyaobio.com

The synthesis of UAAs is an active area of research, with methods such as asymmetric synthesis, diastereoselective synthesis, and enzymatic routes being continuously refined to produce a diverse array of these crucial molecules. qyaobio.comresearchgate.net The incorporation of UAAs can confer increased potency and unique conformations to peptide-based pharmaceuticals. acs.org Furthermore, they are instrumental in creating antibody-drug conjugates, providing sites for bioconjugation that are orthogonal to native functional groups. acs.org

Role of Chirality in Pharmaceutical Sciences and Biological Activity

Chirality, the property of "handedness" in molecules, is a fundamental concept in pharmaceutical sciences. mdpi.comresearchgate.net Many drugs are chiral, and their different enantiomers (mirror-image isomers) can exhibit vastly different pharmacological, metabolic, and toxicological profiles. mdpi.comlifechemicals.com This is because biological systems, such as receptors and enzymes, are themselves chiral and therefore interact stereoselectively with drug molecules. mdpi.comresearchgate.net

The significance of chirality is underscored by the fact that the binding affinity of a chiral drug can differ significantly between its enantiomers. nih.gov In some cases, one enantiomer may be therapeutically active while the other is inactive or even harmful, as exemplified by the tragic case of thalidomide. lifechemicals.comrsc.org Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development of chiral compounds, emphasizing the need to understand and control their stereochemistry early in the drug development process. nih.gov The use of single-enantiomer drugs can lead to improved therapeutic outcomes and reduced toxicity. researchgate.net

Overview of Thienylglycine Derivatives in Chemical Synthesis and Drug Discovery

Thienylglycine derivatives, which feature a thiophene (B33073) ring attached to the alpha-carbon of glycine (B1666218), are a class of non-proteinogenic amino acids with significant applications in chemical synthesis and drug discovery. ontosight.aiontosight.ai The thiophene ring, a sulfur-containing heterocycle, imparts unique electronic and steric properties to the amino acid. These properties can influence the conformation and biological activity of peptides into which they are incorporated.

In peptide synthesis, protected forms of thienylglycine, such as Fmoc- or Boc-thienylglycine, are widely used. The choice of protecting group is crucial for the synthetic strategy, with the Boc group being particularly useful in certain contexts, such as the synthesis of hydrophobic peptides or those containing base-sensitive moieties. nih.govthermofisher.com Thienylglycine derivatives have been investigated for their potential in developing therapeutics with antimicrobial, antiviral, and anticancer properties. ontosight.ai For instance, Boc-(S)-2-thienylglycine has been utilized in the design of inhibitors and modulators for various biological targets. chemimpex.com

Research Trajectory and Academic Importance of Boc-(R)-2-Thienylglycine

This compound, with its specific (R)-configuration, is a key chiral building block in synthetic organic and medicinal chemistry. myskinrecipes.com Its primary application lies in peptide synthesis, where it serves to introduce a thienylglycine residue with a defined stereochemistry. myskinrecipes.comsigmaaldrich.com The Boc protecting group ensures that the amino group is shielded from unwanted reactions during peptide coupling, and it can be readily removed under acidic conditions. thermofisher.com

The academic importance of this compound stems from its role in the synthesis of peptidomimetics and other complex molecules with potential therapeutic applications. For example, it has been used in the synthesis of compounds aimed at inhibiting β-amyloid peptide release, a process implicated in Alzheimer's disease. google.com The continued exploration of specialized reagents like Boc-(R)-3-Thienylglycine in academic and industrial research highlights the demand for such building blocks in advancing fields like personalized medicine and biotechnology. google.com The development of new synthetic methodologies continues to expand the accessibility and utility of such unnatural amino acids. acs.orgorganic-chemistry.org

Physico-chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H15NO4S | sigmaaldrich.comchembk.comadvancedchemtech.com |

| Molecular Weight | 257.31 g/mol | sigmaaldrich.comchembk.com |

| CAS Number | 74562-03-1 | sigmaaldrich.comchembk.comadvancedchemtech.com |

| Appearance | Crystals | sigmaaldrich.com |

| Optical Activity [α]/D | -90±5°, c = 1 in ethanol | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comlabshake.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-17-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJOXPICRIMCA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575329 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74562-03-1 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc R 2 Thienylglycine and Analogues

Asymmetric Synthesis Approaches for Chiral Amino Acid Derivatives

The creation of a single, specific stereoisomer from a prochiral substrate is the central challenge in synthesizing compounds like Boc-(R)-2-Thienylglycine. Methodologies to achieve this include enantioselective catalysis, the temporary incorporation of chiral auxiliaries, and the separation of racemic mixtures through chiral resolution.

Enantioselective Catalysis in the Synthesis of Thienylglycine Stereoisomers

Enantioselective catalysis involves the use of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer over the other. nih.gov This approach is highly efficient as a small amount of catalyst can generate a large quantity of the desired chiral product. organic-chemistry.org While direct catalytic enantioselective synthesis routes specifically for this compound are not extensively detailed in the provided results, the principles can be applied from syntheses of similar chiral molecules.

Key strategies in this field that are applicable to amino acid synthesis include:

Asymmetric Hydrogenation: Chiral metal complexes (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) can be used to hydrogenate prochiral precursors, such as α-enamidoacrylates, to yield chiral amino acids.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be employed for the asymmetric alkylation of glycine (B1666218) Schiff base derivatives, establishing the stereocenter.

Organocatalysis: Small organic molecules, like proline and its derivatives, have proven effective in catalyzing asymmetric reactions, such as Mannich and Strecker reactions, which can be adapted for the synthesis of α-amino acids. organic-chemistry.org

The development of chiral supramolecular nanozymes, for instance, has demonstrated enantioselective catalysis in oxidation reactions, highlighting the ongoing innovation in achieving high enantioselectivity through catalytic means. rsc.org The choice of catalyst and reaction conditions is crucial and is often substrate-dependent, requiring careful optimization to achieve high enantiomeric excess (ee). nih.gov

Chiral Auxiliary-Mediated Routes to this compound

A widely employed strategy for asymmetric synthesis involves the use of a chiral auxiliary. This method consists of covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Commonly used chiral auxiliaries include:

Oxazolidinones: Popularized by David Evans, these auxiliaries are effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions.

(R)-2-Phenylglycinol: This auxiliary has been successfully used in asymmetric Strecker reactions to produce chiral α-amino acids. nih.gov The aldehyde precursor reacts with the chiral amine to form a Schiff base, which then undergoes diastereoselective cyanide addition. nih.gov

Menthol: L-(-)-menthol can be used to form diastereomeric esters from a racemic carboxylic acid. beilstein-journals.org These diastereomers possess different physical properties, allowing for their separation by chromatography or crystallization. beilstein-journals.org

The general process involves reacting a glycine equivalent with a chiral auxiliary, performing a diastereoselective transformation to introduce the thienyl group, and finally cleaving the auxiliary to furnish the desired (R)-2-thienylglycine, which can then be protected with a Boc group.

Chiral Resolution Techniques for Enantiomeric Purity

When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution is employed to separate a racemic mixture (a 1:1 mixture of both enantiomers).

Key resolution techniques include:

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. mdpi.com These salts have different solubilities, allowing one to be selectively crystallized and separated. mdpi.comgoogle.com

Enzymatic Resolution: Enzymes exhibit high stereoselectivity and can be used to selectively react with one enantiomer in a racemic mixture, leaving the other untouched. For example, an acylase can selectively hydrolyze the N-acyl group from the (S)-enantiomer of an N-acyl-DL-amino acid, allowing for the separation of the free (S)-amino acid and the unreacted N-acyl-(R)-amino acid.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) to separate enantiomers. nih.gov The enantiomers interact differently with the chiral selector, leading to different retention times and enabling their separation. nih.gov For instance, glycopeptide selectors like vancomycin (B549263) have been used as CMPAs to resolve aromatic amino acids. nih.gov

A powerful variation is the dynamic kinetic resolution, which combines resolution with in-situ racemization of the undesired enantiomer. frontiersin.org This allows for a theoretical yield of 100% for the desired enantiomer from the racemic starting material. frontiersin.org

Protecting Group Strategies in the Preparation of this compound

Protecting groups are essential in peptide synthesis and the functionalization of amino acids. They temporarily block reactive functional groups to prevent unwanted side reactions during synthesis. peptide.combiosynth.com The choice of protecting group is critical and is governed by its stability under certain reaction conditions and the ease of its removal under others.

The Tert-Butyloxycarbonyl (Boc) Group in Amino Acid Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids. Its popularity stems from its stability under a broad range of conditions and its facile removal under mild acidic conditions. organic-chemistry.org

Introduction of the Boc Group: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org Various conditions can be employed, including aqueous sodium hydroxide, or 4-dimethylaminopyridine (B28879) (DMAP) in an organic solvent like acetonitrile. wikipedia.org

Properties and Stability:

Stability: The Boc group is stable to most nucleophiles and basic conditions, making it compatible with many standard synthetic transformations. organic-chemistry.org

Acid Lability: It is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758), or with hydrogen chloride (HCl) in methanol. wikipedia.orgamericanpeptidesociety.org This acid-lability is a key feature of the Boc strategy in peptide synthesis. americanpeptidesociety.org

Orthogonality: The Boc group's stability to bases allows for an orthogonal protection strategy with base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc). biosynth.comorganic-chemistry.org

The steric bulk of the Boc group also plays a role in its effectiveness, and its removal under mild acidic conditions makes it a versatile tool for the synthesis of complex peptides and other bioactive molecules.

Comparative Analysis of N-Protecting Groups in Thienylglycine Synthesis (e.g., Fmoc)

In solid-phase peptide synthesis (SPPS), two main strategies, defined by the choice of the temporary Nα-protecting group, have become dominant: the Boc strategy and the Fmoc strategy. americanpeptidesociety.orglibretexts.org

The Boc strategy relies on the acid-labile Boc group for Nα-protection and typically uses stronger acids, like anhydrous hydrogen fluoride (B91410) (HF), for the final cleavage from the resin and removal of side-chain protecting groups. researchgate.net

The Fmoc (9-fluorenylmethoxycarbonyl) strategy utilizes the base-labile Fmoc group for Nα-protection. libretexts.org The Fmoc group is removed by treatment with a secondary amine, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF). libretexts.orgresearchgate.net Side-chain protecting groups and the final cleavage from the resin are accomplished with an acid, such as TFA. americanpeptidesociety.org

The key difference lies in the deprotection conditions, which dictates the choice of side-chain protecting groups and resin linkers to ensure orthogonality. biosynth.com The Fmoc strategy is often favored in modern peptide synthesis due to its milder final cleavage conditions, which are more suitable for acid-sensitive peptides. americanpeptidesociety.orgslideshare.net However, the Boc strategy remains advantageous for certain applications, particularly for sequences prone to racemization under the basic conditions used for Fmoc removal. americanpeptidesociety.org

Reaction Mechanisms in the Formation of this compound

The formation of the core structure of this compound hinges on the construction of the thienylglycine backbone, a process that can be achieved through various synthetic routes. Understanding the underlying mechanisms is paramount for optimizing reaction conditions and achieving high yields of the desired product.

Mechanistic Studies of Thienylglycine Backbone Formation

A prevalent method for the synthesis of α-amino acids, including thienylglycine, is the Strecker synthesis. This reaction typically involves the treatment of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

The mechanism of the Strecker synthesis for thienylglycine commences with the reaction of 2-thiophenecarboxaldehyde with ammonia to form an imine. The nucleophilic addition of a cyanide ion to the imine intermediate yields an α-aminonitrile. Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, affords the desired amino acid, (R,S)-2-thienylglycine. The reaction proceeds through the formation of an iminium ion, which is then attacked by the cyanide nucleophile. organic-chemistry.orgdur.ac.uk Kinetic and equilibrium studies of similar reactions involving benzaldehyde (B42025) have shown that the rate-determining step can be the reaction of the corresponding iminium ions with cyanide ions. dur.ac.uk

Imine Formation: 2-thiophenecarboxaldehyde reacts with ammonia in a condensation reaction to form the corresponding imine.

Cyanide Addition: A cyanide ion attacks the electrophilic carbon of the imine, leading to the formation of an α-aminonitrile intermediate.

Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid, yielding the final thienylglycine product.

Following the formation of the racemic thienylglycine, the amine is protected with a di-tert-butyl dicarbonate (Boc-anhydride) to yield N-Boc-(R,S)-2-thienylglycine.

Stereochemical Control in the Synthesis of the (R)-Enantiomer

Achieving the desired (R)-enantiomer of Boc-2-Thienylglycine with high enantiomeric excess is a critical aspect of its synthesis. Several strategies are employed to control the stereochemistry, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis.

Enzymatic Kinetic Resolution: One of the most effective methods for obtaining the enantiomerically pure (R)-isomer is through enzymatic kinetic resolution of a racemic mixture of N-Boc-2-thienylglycine or its derivatives. This process utilizes the stereoselectivity of enzymes, such as lipases or proteases, to preferentially react with one enantiomer, allowing for the separation of the desired enantiomer. For instance, lipases can selectively hydrolyze the ester of the (S)-enantiomer of an N-protected amino acid, leaving the (R)-enantiomer unreacted and in high enantiomeric purity. Chemoenzymatic methods have been successfully developed for the enantioselective synthesis of (R)-phenylglycine and its amide from benzaldehyde and potassium cyanide, suggesting the applicability of similar approaches for thienylglycine derivatives. researchgate.net

Crystallization-Induced Dynamic Kinetic Resolution (DKR): This powerful technique combines kinetic resolution with in-situ racemization of the undesired enantiomer. In the context of aryl glycine synthesis, DKR of racemic α-aryl N-carboxyanhydrides (UNCAs) has been achieved with high efficiency using modified cinchona alkaloid catalysts. nih.gov A similar approach, termed crystallization-induced asymmetric transformation, has been reported for the asymmetric Strecker synthesis of α-amino acids using (R)-phenylglycine amide as a chiral auxiliary. frontiersin.org This method allows for the selective precipitation of one diastereomer, driving the equilibrium towards the formation of the desired product in high yield and diastereomeric excess. frontiersin.org While specific studies on this compound are not detailed in the provided results, the principles of DKR are highly relevant and adaptable.

Asymmetric Catalysis: The use of chiral catalysts in the Strecker reaction or subsequent transformations can directly lead to the formation of the desired (R)-enantiomer. For example, scalable catalytic asymmetric Strecker syntheses of unnatural α-amino acids have been developed using chiral amido-thiourea catalysts. nih.gov These catalysts can effectively control the facial selectivity of the cyanide addition to the imine, resulting in high enantiomeric excess of the α-aminonitrile precursor.

The following table summarizes key aspects of these stereochemical control methods:

| Method | Principle | Key Features | Potential Application for this compound |

| Enzymatic Kinetic Resolution | Stereoselective enzymatic reaction on a racemic mixture. | High enantioselectivity, mild reaction conditions. | Resolution of racemic N-Boc-2-thienylglycine esters. |

| Crystallization-Induced DKR | Combination of kinetic resolution and in-situ racemization with selective crystallization. | High theoretical yield (>50%), excellent enantiomeric excess. | Asymmetric synthesis from 2-thiophenecarboxaldehyde. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Direct formation of the desired enantiomer, high atom economy. | Asymmetric Strecker reaction using a chiral catalyst. |

Scalability and Process Optimization in the Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of scalability and process optimization to ensure efficiency, cost-effectiveness, and safety.

Key parameters for optimization in the large-scale synthesis of Boc-protected amino acids include reaction concentration, temperature, solvent selection, and purification methods. acs.org For the Boc protection step, a common industrial practice involves reacting the amino acid with di-tert-butyl dicarbonate in a suitable solvent system, such as a mixture of water and an organic solvent, in the presence of a base. google.com

Process Optimization Considerations:

Raw Material Sourcing and Quality: Consistent quality of starting materials, such as 2-thiophenecarboxaldehyde and cyanide sources, is crucial for reproducible results.

Reaction Conditions: Optimization of temperature, pressure, and reaction time is essential to maximize yield and minimize side-product formation. For instance, in a Strecker-type synthesis, controlling the pH is critical for both imine formation and cyanide addition.

Solvent Selection: The choice of solvent can significantly impact reaction rates, solubility of intermediates, and ease of product isolation. A solvent that facilitates both the reaction and subsequent crystallization of the product is ideal for large-scale production.

Downstream Processing and Purification: Crystallization is a preferred method for purification on an industrial scale due to its efficiency and cost-effectiveness. The development of a robust crystallization process is key to obtaining this compound with high purity. A patent for the crystallization of Boc-glycine highlights a method involving the addition of a seed crystal to the oily product followed by pulping in a weak polar solvent to induce crystallization and improve purity. google.com

Safety: The use of highly toxic reagents like cyanide necessitates stringent safety protocols and specialized equipment for large-scale operations.

The following table outlines typical process parameters that require optimization for the industrial production of Boc-protected amino acids:

| Parameter | Objective | Typical Considerations |

| Reactant Concentration | Maximize throughput and yield. | Solubility of reactants and intermediates, reaction kinetics. |

| Temperature | Control reaction rate and selectivity. | Stability of reactants and products, energy consumption. |

| Solvent | Facilitate reaction and product isolation. | Polarity, boiling point, cost, environmental impact. |

| Catalyst Loading (if applicable) | Maximize efficiency and minimize cost. | Catalyst activity, stability, and ease of removal. |

| Purification Method | Achieve high product purity. | Crystallization, extraction, chromatography. |

| Cycle Time | Increase production capacity. | Reaction time, work-up procedures, equipment cleaning. |

By systematically optimizing these parameters, the synthesis of this compound can be scaled up to meet the demands of the pharmaceutical industry while maintaining high quality and cost-effectiveness.

Applications of Boc R 2 Thienylglycine in Peptide Synthesis Research

Integration of Unnatural Amino acids into Peptide Frameworks

The incorporation of non-canonical amino acids (ncAAs) like Boc-(R)-2-Thienylglycine is a key strategy in the generation of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced properties. nih.gov Peptidomimetics are designed to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. nih.govnih.gov The replacement of natural amino acids with ncAAs can result in peptides with higher activity and significantly increased stability against enzymatic degradation. nih.gov

The thienylglycine residue introduces a heterocyclic aromatic side chain, which is distinct from any of the 20 proteinogenic amino acids. This modification can be used to probe structure-activity relationships, constrain peptide conformation, and introduce novel binding interactions. The synthesis of peptidomimetics often involves the use of such modified amino acids to create scaffolds with improved pharmacological profiles. nih.govnih.gov The use of this compound has been documented in the synthesis of complex peptide structures, such as macrocyclic coiled-coil mimetics, demonstrating its role in creating structurally diverse molecules. epo.orgcam.ac.uk

Utilization of this compound in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research, allowing for the efficient and automated assembly of peptide chains attached to an insoluble resin support. iris-biotech.de The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic and robust method for SPPS. iris-biotech.de In this approach, this compound can be sequentially coupled to the growing peptide chain.

The general cycle for incorporating a Boc-protected amino acid in SPPS involves several key steps. iris-biotech.dechempep.com First, the N-terminal Boc group of the resin-bound peptide is removed using an acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com Following deprotection, the resulting ammonium (B1175870) salt is neutralized with a base to liberate the free amine. The carboxyl group of the incoming this compound is then activated using a coupling reagent and reacted with the free amine of the resin-bound peptide to form a new peptide bond. researchgate.netspringernature.com This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. iris-biotech.de

Due to the steric bulk of the thienyl side chain, optimized coupling conditions may be necessary to ensure complete reaction and prevent the formation of deletion sequences. researchgate.net This can include using more potent activating agents like HATU or performing a "double coupling," where the reaction is repeated a second time. The final step involves the cleavage of the completed peptide from the resin support and the simultaneous removal of any side-chain protecting groups, often accomplished with strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). chempep.com

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Deprotection | The resin-bound peptide is treated with an acidic solution to remove the N-terminal Boc group. chempep.com | ~50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Exposes the N-terminal amine for the next coupling step. |

| 2. Washing | The resin is washed to remove excess acid and the cleaved Boc-group byproducts. | DCM, Isopropanol (IPA) | Purifies the resin-bound peptide intermediate. |

| 3. Neutralization | The protonated N-terminal amine is neutralized with a base. chempep.com | ~10% Triethylamine (TEA) in DCM | Generates the free amine nucleophile required for coupling. |

| 4. Washing | The resin is washed to remove excess base and salts. | DCM | Prepares the resin for the coupling reaction. |

| 5. Coupling | The incoming this compound is pre-activated and added to the resin. | Boc-AA, Coupling Reagent (e.g., DIC/HOBt), Solvent (e.g., DMF/DCM) | Forms the new peptide bond. researchgate.net |

| 6. Washing | The resin is washed to remove excess reagents and soluble byproducts. | DCM, IPA | Purifies the elongated peptide-resin for the next cycle. |

Employment of this compound in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis (SolPPS) remains a valuable technique, particularly for large-scale production or the synthesis of short peptides. mdpi.comresearchgate.net In this method, all reactions (coupling and deprotection) are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. google.com

The use of this compound in SolPPS follows the same fundamental principles of peptide bond formation. nih.govunibo.it A typical sequence involves coupling the Boc-protected thienylglycine with the ester-protected C-terminus of another amino acid or peptide fragment in an appropriate organic solvent. mdpi.com Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with additives like 1-hydroxybenzotriazole (B26582) (HOBt), or more modern reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®), are used to facilitate the reaction with high efficiency and minimal risk of racemization. mdpi.comresearchgate.netunibo.it After the coupling is complete, the resulting protected dipeptide is purified, typically through extraction or crystallization. The Boc group is then removed with acid, and the resulting fragment is ready for the next coupling step. A major challenge in SolPPS is the need for rigorous purification of the intermediate at each stage, which can be time-consuming. google.com

Conformational Impact of 2-Thienylglycine Residues on Peptide Structure and Function

The introduction of a 2-thienylglycine residue into a peptide chain has a significant impact on its conformational properties. pageplace.de The bulky and rigid aromatic thienyl side chain restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This conformational constraint can be exploited by chemists to induce specific secondary structures, such as β-turns or γ-turns, which are critical for the biological activity of many peptides. pageplace.defrontiersin.orgunirioja.es

Rational Design of Peptides Incorporating this compound for Enhanced Biological Properties

Rational peptide design involves the deliberate selection of specific amino acids to create peptides with desired characteristics. frontiersin.org Incorporating this compound is a key strategy in this process, aimed at enhancing biological properties such as stability, potency, and specificity. nih.govubc.ca By introducing conformational constraints, the 2-thienylglycine residue can lock a peptide into its bioactive conformation—the specific three-dimensional shape required to bind to a biological target like a receptor or enzyme. frontiersin.orgexplorationpub.com

This approach has several benefits:

Enhanced Stability: A more rigid peptide structure is often less susceptible to degradation by proteases, leading to a longer half-life in biological systems. nih.govnih.gov

Increased Potency and Specificity: By pre-organizing the peptide into its active shape, the entropic penalty of binding to its target is reduced, which can lead to significantly higher binding affinity (potency). explorationpub.com Fine-tuning the hydrophobicity and aromatic character with the thienyl group can also improve selectivity for the intended target over others. nih.govubc.ca

Development of Novel Therapeutics: This design principle is applied in the development of antimicrobial peptides, where specific substitutions can enhance bactericidal activity while minimizing toxicity to human cells. nih.govubc.ca It is also used to create potent enzyme inhibitors and peptidomimetics that can disrupt protein-protein interactions, which are implicated in many diseases. frontiersin.orgexplorationpub.com The documented use of this compound in creating peptide mimetics illustrates its direct application in this field of research. epo.org

Contributions of Boc R 2 Thienylglycine to Medicinal Chemistry and Drug Discovery

Structure-Activity Relationship (SAR) Studies of Boc-(R)-2-Thienylglycine-Containing Drug Candidates

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For drug candidates incorporating this compound, SAR studies focus on how modifications to this moiety or adjacent parts of the molecule alter its efficacy and selectivity for a biological target. The thienyl group, in particular, can influence peptide conformation and interactions, making it a valuable component for probing these relationships in bioactive peptides.

A key area of investigation involves its use in the development of enzyme inhibitors. For instance, this compound has been incorporated into cyclic amino acid compounds designed to inhibit β-amyloid peptide release, a process implicated in Alzheimer's disease. google.com In these structures, the thienylglycine derivative forms part of a larger scaffold. SAR studies in such contexts often involve synthesizing a series of analogues where the thienyl group is substituted or replaced with other aryl or alkyl groups to determine the optimal structure for target binding and inhibition. google.com

In the development of proteasome inhibitors, peptide aldehydes are a significant class of compounds. mdpi.com While a specific study focusing solely on this compound was not identified in the provided results, the general methodology involves coupling various Boc-protected amino acids to a peptide backbone to assess their impact on inhibitory activity. mdpi.com An SAR study in this area would systematically replace amino acid residues within a lead compound with this compound or its derivatives. The goal would be to understand how the size, electronics, and hydrogen-bonding capacity of the thienyl side chain affect the compound's interaction with the proteasome's active site compared to other residues like phenylalanine or leucine. mdpi.com The insights gained from such studies are crucial for optimizing inhibitor potency. mdpi.commdpi.com

Below is an illustrative data table representing typical findings from SAR studies on enzyme inhibitors containing building blocks like this compound.

Table 1: Illustrative SAR Findings for this compound Analogs

| Compound Modification | Biological Target | Key SAR Finding | Reference |

|---|---|---|---|

| Incorporation of (R)-2-thienylglycine moiety | β-amyloid synthesis | The thienyl group serves as a key heteroaryl component interacting with the enzyme active site. | google.com |

| Replacement of Phenyl group with Thienyl group | Proteasome β5 subunit | Thienyl group can alter π-π stacking interactions and hydrogen bonding within the active site, potentially increasing inhibitory activity compared to a phenyl group. | mdpi.com |

| Variation of N-terminal protecting group (e.g., Boc vs. Cbz) | Generic Peptidase | The bulky Boc group can influence solubility and the orientation of the entire molecule at the binding site, affecting efficacy. | mdpi.com |

| Modification of the peptide backbone | Various enzymes | Changes to the peptide chain length or adjacent amino acids can dramatically alter the activity of the core thienylglycine-containing inhibitor. | mdpi.com |

Development of Targeted Drug Delivery Systems Incorporating this compound

Targeted drug delivery systems (DDSs) are designed to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor or an inflamed tissue, while minimizing exposure to healthy tissues. nih.govnih.govomjournal.org This approach enhances efficacy and reduces side effects. Peptides are increasingly used in these systems as targeting ligands, carriers, or as part of self-assembling nanostructures due to their biocompatibility, ease of synthesis, and high affinity for specific biological targets. nih.govnih.govmdpi.com

Peptide-drug conjugates (PDCs) represent a major strategy in targeted delivery. nih.gov In a PDC, a cytotoxic drug is linked to a peptide that recognizes and binds to receptors overexpressed on cancer cells. While specific examples detailing this compound in a clinically approved PDC are not prevalent, its use as a building block is highly feasible. It can be incorporated into the peptide sequence to:

Improve Proteolytic Stability: The unnatural structure can make the peptide more resistant to degradation by proteases in the bloodstream, prolonging its circulation half-life. mdpi.com

Modulate Conformation: The thienyl group can induce specific secondary structures (e.g., turns or helices) in the peptide, which may be essential for high-affinity receptor binding.

Enhance Drug Loading: The amino acid can be part of a larger structure, like a dendron or nanoparticle, designed to carry multiple drug molecules. mdpi.com

Another emerging area is the use of self-assembling peptides to form nanostructures like nanofibers, nanospheres, or hydrogels for controlled drug release. mdpi.com For example, dipeptides containing Boc-protected amino acids have been used to create nanoparticles capable of encapsulating and delivering chemotherapeutic drugs. nih.gov The incorporation of this compound into such systems could influence the morphology and drug-release kinetics of the resulting nanoparticles due to the specific interactions mediated by its thienyl ring.

The table below outlines potential components and strategies for a targeted drug delivery system that could incorporate this compound.

Table 2: Components of a Peptide-Based Targeted Drug Delivery System

| Component | Function | Potential Role of this compound | Reference |

|---|---|---|---|

| Targeting Peptide | Binds to specific cell surface receptors (e.g., on tumor cells). | Used as a structural element to confer stability and optimal conformation for receptor binding. | nih.govresearchgate.net |

| Linker | Connects the targeting peptide to the drug. Can be designed to cleave in the target environment (e.g., low pH, high enzyme concentration). | Part of the peptide backbone adjacent to the linker attachment point. | nih.gov |

| Therapeutic Payload | The active drug (e.g., chemotherapy agent, anti-inflammatory). | Not directly involved, but the carrier design influences payload capacity. | mdpi.com |

| Self-Assembling Nanocarrier | Forms a nanoparticle or hydrogel to encapsulate the drug for controlled release. | A key building block in a self-assembling peptide, influencing nanostructure morphology and stability. | nih.govmdpi.com |

Role of Boc R 2 Thienylglycine in Advanced Materials Science Research

Development of Functionalized Polymers Utilizing Boc-(R)-2-Thienylglycine

The incorporation of this compound into polymer chains is a key strategy for developing functionalized polymers, especially chiral conducting polymers. The process often involves the synthesis of a thiophene (B33073) monomer functionalized with the Boc-protected amino acid. This chiral monomer can then be polymerized to create macromolecules with a helical structure and specific recognition capabilities.

The synthesis of these polymers can be achieved through several methods, including chemical oxidation and electropolymerization. mdpi.commdpi.com In chemical polymerization, an oxidant like iron(III) chloride (FeCl₃) is used to couple the monomer units. mdpi.comrasayanjournal.co.in Electropolymerization is another common technique where the polymer film is grown directly onto an electrode surface by applying an electrical potential to a solution containing the monomer. mdpi.com This method allows for precise control over the thickness and morphology of the resulting polymer film.

The Boc-protecting group on the glycine (B1666218) moiety plays a crucial role during synthesis. After polymerization, this group can be removed under specific conditions to expose the free amino group, which can then be further functionalized if needed. mdpi.comd-nb.info The resulting polymers, often polythiophenes, are notable for their conjugated backbone, which imparts electrical conductivity, and the chiral side chains originating from the (R)-2-thienylglycine, which introduce chiroptical and enantioselective properties. capes.gov.br These chiral conducting polymers combine the properties of electrical conductivity with the ability to interact specifically with other chiral molecules. capes.gov.br

Table 1: Polymerization Methods for Thiophene-based Monomers

| Polymerization Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Chemical Oxidative Polymerization | Uses a chemical oxidant (e.g., FeCl₃) to link monomer units. | Suitable for bulk synthesis of the polymer. | mdpi.comrasayanjournal.co.in |

| Electropolymerization | Polymer film is grown on an electrode surface via electrochemical oxidation of the monomer. | Allows for precise control over film thickness and morphology; direct fabrication of electrodes. | mdpi.com |

| Modified Rieke Method | Involves the use of highly reactive "Rieke" zinc for the synthesis of regioregular polythiophenes. | Produces polymers with a well-defined, structurally homogeneous architecture (e.g., high head-to-tail linkage). | mdpi.comresearchgate.net |

Fabrication of Advanced Materials with Tailored Properties for Specific Applications

The functionalized polymers derived from this compound serve as the foundation for advanced materials with properties tailored for specific, high-performance applications. The unique combination of chirality and electrical conductivity in these polythiophenes allows for the fabrication of materials with novel electronic and optical characteristics. mdpi.comcapes.gov.br

One of the primary applications is the creation of "chiral electrodes." mdpi.com These are electrode surfaces coated with a thin film of the chiral polymer. The chirality of the polymer surface allows it to interact differently with the enantiomers of other chiral molecules, a property known as enantiodiscrimination. researchgate.net The conducting nature of the polythiophene backbone provides the necessary framework for an electrochemical response. mdpi.com

Furthermore, these polymers can be processed into thin films using techniques like Langmuir-Schäfer (LS) deposition or simple casting. upct.es The method of deposition can significantly influence the polymer chain arrangement and, consequently, its properties. For instance, LS films can lead to a more ordered, planar structure, enhancing charge carrier mobility compared to cast films. upct.es This control over the material's solid-state structure is critical for optimizing its performance in electronic devices.

The introduction of chiral functionalities, such as those from this compound, into conjugated polymers is also being explored for applications in circularly polarized luminescence (CPL). nih.govrsc.org In these materials, the chiral polymer acts as a host that can induce a chiral environment around a light-emitting guest molecule, leading to the emission of circularly polarized light. This has potential applications in advanced display technologies and secure optical communications. nih.gov

Table 2: Properties of Advanced Materials from Functionalized Polythiophenes

| Property | Description | Governing Factor | Potential Application | Reference |

|---|---|---|---|---|

| Enantioselectivity | The ability to preferentially interact with one enantiomer over the other. | Chiral side chains derived from this compound. | Chiral sensors, enantioselective separations. | mdpi.comresearchgate.net |

| Electrical Conductivity | The ability to conduct electric current. | The conjugated π-system of the polythiophene backbone. | Organic electronics, electrodes, sensors. | capes.gov.brphysicsjournal.net |

| Chiroptical Activity (e.g., CPL) | Differential interaction with left and right circularly polarized light. | The helical conformation of the polymer chain induced by the chiral monomer. | Advanced optical displays, data storage. | nih.govrsc.org |

| Enhanced Charge Mobility | Efficient movement of charge carriers through the material. | Ordered polymer chain packing, often achieved through specific deposition techniques like LS. | Field-effect transistors, photovoltaic cells. | upct.es |

Applications of this compound in Sensor Technologies

A significant and practical outcome of using this compound in materials science is the development of highly sensitive and selective sensor technologies. upct.es The primary application lies in the field of electrochemical biosensors and chiral sensors. mdpi.com

Chiral electrodes fabricated from polythiophenes functionalized with amino acid residues are used for the electrochemical recognition of chiral biomolecules. mdpi.com These sensors can distinguish between the enantiomers of molecules like 3,4-dihydroxyphenylalanine (DOPA) and tryptophan. researchgate.net The detection mechanism relies on the diastereomeric interactions between the chiral polymer surface and the target enantiomer. researchgate.net This interaction, often involving hydrogen bonding, results in a measurable difference in the electrochemical signal (e.g., peak potential) for each enantiomer, allowing for their discrimination. mdpi.com

The sensitivity of these sensors can be remarkably high, with some devices capable of performing chiral recognition at very low concentration levels. upct.es The combination of a conducting polymer framework with chiral recognition sites creates a powerful system for creating label-free electrochemical sensors. The electrical signal is generated directly from the interaction at the electrode surface, simplifying the detection process. mdpi.com

Beyond small molecules, these materials are being investigated for broader sensing applications. The ability to functionalize the polymer backbone opens up possibilities for creating sensors for a wide range of analytes. upct.es The development of supramolecular sensor arrays, where different functionalized polymers respond uniquely to various analytes, represents a promising future direction for this technology. mdpi.com

Table 3: Research Findings on Chiral Sensors based on Thiophene Derivatives

| Sensor Type | Target Analyte(s) | Key Finding | Reference |

|---|---|---|---|

| Electrochemical Chiral Sensor | DOPA, Tryptophan, Propranolol enantiomers | Chiral polythiophene-modified electrodes could successfully distinguish between the d- and l-enantiomers through differences in electrochemical oxidation peaks. | mdpi.comresearchgate.net |

| Enantioselective Thin-Film Transistor | Chiral small bio-molecules | First solid-state sensor performing chiral recognition at ppm concentration levels was demonstrated using functionalized phenylene-thiophene oligomers. | upct.es |

| Quartz Crystal Microbalance (QCM) Sensor | General enantiomeric recognition | Poly(aryleneethynylene)s with protected amino acid side groups demonstrated chiral discriminating ability as the sensing layer in QCM sensors. | upct.es |

| Electrochemical Sensor with Cyclodextrin (B1172386) | Amino acid enantiomers | A thiophene copolymer with a cyclodextrin side chain showed good conductivity and chiral selectivity for recognizing amino acid enantiomers. | mdpi.com |

Analytical and Biochemical Methodologies Employing Boc R 2 Thienylglycine

Chromatographic Techniques for Characterization and Purity Assessment

Chromatographic methods are essential for assessing the purity and characterizing Boc-(R)-2-Thienylglycine and its derivatives.

The enantiomeric purity of chiral compounds like this compound is critical, especially in pharmaceutical applications where different enantiomers can have varied biological activities. Chiral chromatography is a key technique for separating enantiomers. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective for the chiral analysis of N-blocked amino acids like t-BOC derivatives. sigmaaldrich.com These CSPs, such as those based on teicoplanin and ristocetin (B1679390) A, demonstrate multimodal capability and broad selectivity, enabling the baseline resolution of numerous racemates. sigmaaldrich.com The choice between reversed-phase and polar organic mobile phases allows for straightforward method development and optimization. sigmaaldrich.com

A study on the chemo-enzymatic synthesis of enantiopure aliphatic amino acids utilized chiral High-Performance Liquid Chromatography (HPLC) to evaluate the enantiomeric excess of N-Boc-Methyl-Thienyl-Glycine and N-Boc-Ethyl-Thienyl-Glycine, both of which showed an enantiomeric excess greater than 90%. polimi.it For analysis, the products were derivatized with OPA-TBC (o-phthaldialdehyde/t-butyl thiol) to enhance their detectability. polimi.it

Table 1: Chiral Chromatography Parameters for Thienylglycine Derivatives

| Parameter | Details | Reference |

|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | polimi.it |

| Analytes | N-Boc-Methyl-Thienyl-Glycine, N-Boc-Ethyl-Thienyl-Glycine | polimi.it |

| Derivatization Agent | OPA-TBC (o-phthaldialdehyde/t-butyl thiol) | polimi.it |

| Result | Enantiomeric excess >90% for both analytes | polimi.it |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives. For N-blocked amino acids such as t-BOC derivatives, reversed-phase HPLC is often the method of choice. sigmaaldrich.com The use of macrocyclic glycopeptide-based chiral stationary phases in HPLC has proven effective for separating a wide range of amino acids and their N-blocked forms. sigmaaldrich.com

In the context of analyzing amino acids, HPLC methods can involve pre-column or post-column derivatization to enhance detection. innovareacademics.inresearchgate.net For instance, derivatization with agents like o-phthalaldehyde (B127526) (OPA) is a common practice. researchgate.netspectroscopyonline.com A study detailed a reversed-phase HPLC method using pre-column derivatization with OPA and N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) for determining amino acid enantiomers. researchgate.net The analysis of ninhydrin-positive substances in amino acids can be performed using HPLC with post-column derivatization. innovareacademics.in

Analytical HPLC is also used to monitor the synthesis of complex molecules where this compound may be a building block. epo.org

Table 2: HPLC Methods for Amino Acid Analysis

| Method | Stationary Phase | Mobile Phase/Eluent | Detection | Application | Reference |

|---|---|---|---|---|---|

| Reversed-Phase HPLC | CHIROBIOTIC T and R | Reversed phase or polar organic | LC/MS compatible | Chiral separation of t-BOC amino acids | sigmaaldrich.com |

| Reversed-Phase HPLC | CAPCELL PAK C18 MG II | Gradient elution | Fluorescence | Determination of amino acid enantiomers | researchgate.net |

| Cation Exchange Chromatography | Sodium amino acid analysis column | Sodium Eluent Na 315, Na 425, Na 640 (Gradient) | UV (570 nm) with post-column derivatization | Determination of ninhydrin-positive substances | innovareacademics.in |

Spectrometric Techniques for Structural Elucidation

A combination of spectrometric techniques is indispensable for the comprehensive structural elucidation of amino acid derivatives like this compound. nih.gov These methods provide detailed information about the molecular structure, connectivity, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C-NMR, is a primary tool for determining the chemical structure. nih.gov For instance, the ¹H NMR spectrum of a related Boc-protected peptide derivative was recorded in DMSO-d₆ to characterize the compound. researchgate.net Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns, which aids in confirming the structure and identifying impurities. nih.govresearchgate.net The combination of HPLC with tandem mass spectrometry (HPLC-MS/MS) is a powerful approach for analyzing complex mixtures. nih.gov

Infrared (IR) spectroscopy can identify functional groups and provide insights into hydrogen bonding within the molecule. nih.govresearchgate.net For example, the presence of amide I and amide II bands in the IR spectrum can indicate a hydrogen-bonded conformation. researchgate.net The integration of experimental data from these techniques with theoretical calculations can lead to a precise assignment of vibrational bands and a detailed understanding of the conformational state. nih.gov

Table 3: Spectrometric Data for Boc-Amino Acid Derivatives

| Technique | Information Provided | Example Application | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Chemical structure, connectivity, and conformation | Characterization of a synthesized Boc-protected peptide | nih.govresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Confirmation of synthesized compound structure | nih.govresearchgate.net |

| FT-IR Spectroscopy | Functional groups and hydrogen bonding | Identification of amide bands indicating conformation | nih.govresearchgate.net |

| HPLC-MS/MS | Separation and identification of components in a mixture | Analysis of complex biological samples | nih.gov |

Utilization in Biochemical Research for Pathway Investigations

This compound and similar derivatives serve as valuable tools in biochemical research, aiding in the investigation of metabolic pathways, disease mechanisms, and molecular interactions. advancedchemtech.com

The study of metabolic pathways is fundamental to understanding cellular function and the origins of diseases. longdom.org Abnormalities in metabolic processes, such as lipid metabolism, are linked to a variety of human diseases, including neurodegenerative disorders and type 2 diabetes mellitus. nih.govmedsci.org Natural compounds and their derivatives are often used to probe these pathways and explore their therapeutic potential. frontiersin.org

While direct studies on this compound's role in specific metabolic pathways are not extensively detailed in the provided results, derivatives of thienylglycine have shown biological activity, such as antimicrobial and neuroprotective effects, suggesting their potential interaction with biological pathways. Research into diet-induced obesity has shown that it can lead to mitochondrial dysfunction in the brain, highlighting the link between metabolic health and neurodegenerative disease risk. nih.gov The use of specific amino acid derivatives in such studies helps to unravel the complex mechanisms underlying these conditions.

Protein-protein interactions are crucial for regulating enzyme activity and various cellular processes. nih.gov Peptides synthesized using amino acid derivatives like Fmoc-(R)-3-Thienylglycine, a related compound, are instrumental in studying these interactions. They can act as mimics of natural substrates or inhibitors to explore the dynamics of protein-protein and enzyme-substrate interactions.

The thienyl side chain can influence the conformation and interaction properties of peptides, making it a valuable modification for studying structure-activity relationships. Furthermore, understanding how proteins interact is key to deciphering the regulation of complex biological networks, such as multibranched respiratory systems in bacteria. nih.gov The interaction of cytochrome P450 enzymes with accessory proteins like cytochrome b5 is another area where specific protein-protein interactions modulate metabolic activity. nih.gov

Future Directions and Emerging Research Opportunities

Exploration of New Asymmetric Synthesis Strategies for Thienylglycine Derivatives

The efficient and stereoselective synthesis of thienylglycine derivatives is paramount for their application in various scientific fields. Future research is increasingly focused on developing novel asymmetric synthesis strategies that offer higher yields, greater enantioselectivity, and more environmentally benign reaction conditions.

Recent advancements in catalysis are paving the way for these new strategies. The development of novel chiral catalysts, including metal complexes and organocatalysts, is a key area of exploration. These catalysts are designed to facilitate the asymmetric synthesis of α-amino acids with high precision. ontosight.ai For instance, research into phase-transfer catalysis using Cinchona alkaloids as organocatalysts has shown promise for the enantioselective synthesis of α-amino acids from glycine (B1666218) derivatives. ontosight.ai The continuous evolution of asymmetric catalysis, including biocatalysis, metal catalysis, and organocatalysis, presents significant opportunities to revolutionize the production of chiral compounds like thienylglycine derivatives.

Furthermore, the development of methods for the synthesis of unnatural amino acids and their derivatives on a larger scale is a critical area of research. medchemexpress.com This includes exploring novel synthetic routes that are both cost-effective and scalable, which is essential for the industrial application of these compounds.

Key Research Thrusts in Asymmetric Synthesis:

| Research Area | Focus | Potential Impact |

|---|---|---|

| Novel Chiral Catalysts | Development of new metal-organic frameworks and organocatalysts. | Higher enantioselectivity and reaction efficiency. |

| Biocatalysis | Utilization of enzymes for stereoselective transformations. | Greener and more sustainable synthesis routes. |

| Flow Chemistry | Implementation of continuous flow processes for synthesis. | Improved scalability, safety, and process control. |

| Phase-Transfer Catalysis | Application of phase-transfer catalysts for enantioselective alkylation. | Cost-effective and powerful synthetic routes. ontosight.ai |

Expanding the Scope of Biological and Pharmacological Applications

Derivatives of thienylglycine have demonstrated a range of biological activities, suggesting a broad scope for future pharmacological applications. The inherent properties of the thienyl group can be leveraged to design new therapeutic agents with improved efficacy and novel mechanisms of action.

One of the most promising areas is in the development of new antimicrobial agents. Research has indicated that peptides containing thienylglycine derivatives can exhibit significant antimicrobial properties, potentially by disrupting bacterial cell membranes. mdpi.comrsc.org This is particularly relevant in the era of increasing antibiotic resistance.

Neurodegenerative diseases represent another key target. Certain thienylglycine derivatives have shown neuroprotective effects, with the ability to protect neuronal cells from oxidative stress. mdpi.com For example, N-(t-Butoxycarbonyl)-R-2-thienylglycine has been used in the synthesis of compounds that inhibit the release and/or synthesis of β-amyloid peptide, a key pathological marker in Alzheimer's disease. grafiati.com

The modulation of receptor activity is also a significant area of interest. The unique structure of thienylglycine can be used to design peptides that interact with specific neurotransmitter receptors, opening avenues for the development of treatments for psychiatric disorders. mdpi.com Furthermore, thienylglycine derivatives are being explored as components of FAP-activated therapeutic agents and as inhibitors of enzymes like aspartic acid proteases, which are relevant in various diseases. chemimpex.com

Potential Therapeutic Applications of Thienylglycine Derivatives:

| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence |

|---|---|---|

| Infectious Diseases | Disruption of bacterial cell membranes. | Antimicrobial properties of thienylglycine-containing peptides. mdpi.comrsc.org |

| Neurodegenerative Diseases | Inhibition of β-amyloid peptide synthesis; neuroprotection against oxidative stress. | Use in Alzheimer's research and observed neuroprotective effects. mdpi.comgrafiati.com |

| Psychiatric Disorders | Modulation of neurotransmitter receptor activity. | Potential to influence receptor binding and signaling. mdpi.com |

| Oncology | Activation by fibroblast activation protein (FAP) for targeted therapy. | Inclusion in FAP-activated therapeutic agent designs. chemimpex.com |

| Infectious Diseases (Fungal) | Inhibition of essential fungal enzymes like aspartic acid proteases. | Synthesis of aziridine-2-carboxylates as protease inhibitors. |

Integration with Computational Chemistry and Molecular Modeling for Rational Design

The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for the rational design of novel Boc-(R)-2-thienylglycine derivatives with tailored properties. Molecular modeling and computational simulations are becoming indispensable tools for predicting the biological activity and material properties of new compounds, thereby accelerating the research and development process.

Computational models can be employed to understand the structure-activity relationships (SAR) of thienylglycine-containing peptides and small molecules. netascientific.com By simulating the interactions between a ligand and its target receptor, researchers can predict binding affinities and design modifications to enhance potency and selectivity. This approach has been successfully used in the development of peptide-based therapeutics, such as GLP-1 receptor agonists. netascientific.com

Moreover, computational modeling can aid in the design of new synthetic routes and in understanding reaction mechanisms. lsu.edu For instance, computational studies can help in the selection of optimal catalysts and reaction conditions for asymmetric synthesis. The use of computational models for molecules with similar structural motifs, such as thienylglycine derivatives, has been documented. lookchem.com

Impact of Computational Chemistry on this compound Research:

| Application Area | Computational Technique | Expected Outcome |

|---|---|---|

| Drug Discovery | Molecular Docking, QSAR, Molecular Dynamics | Prediction of biological activity, optimization of lead compounds. netascientific.com |

| Catalyst Design | DFT Calculations, Transition State Modeling | Design of more efficient and selective chiral catalysts. |

| Materials Science | Molecular Dynamics, Monte Carlo Simulations | Prediction of material properties and self-assembly behavior. |

Development of Novel Materials and Technologies Based on this compound

The unique chemical structure of this compound makes it an attractive building block for the creation of novel materials with advanced functionalities. The thiophene (B33073) ring, in particular, imparts interesting electronic and structural properties that can be exploited in materials science.

One emerging area is the incorporation of thienylglycine derivatives into polymer backbones to create functional polymers. These polymers could have applications in diverse fields, from biomedical devices to electronics. For example, the development of biocompatible and biodegradable polyesters derived from α-amino acids is an active area of research. grafiati.com By analogy, polymers incorporating this compound could be designed to have specific degradation profiles and mechanical properties.

The synthesis of polypeptoids, which are structural mimics of polypeptides, is another promising direction. Incorporating this compound into polypeptoid structures could lead to materials with unique self-assembly properties, stimuli-responsiveness, and biocompatibility. Furthermore, the development of chiral polymers for applications such as the kinetic resolution of racemic compounds is an area where chiral building blocks like this compound could be highly valuable. netascientific.com

The potential for creating novel materials extends to the development of functional materials where the thienyl group can be utilized for its electronic properties. While still a nascent field of research, the exploration of thienylglycine-based materials for applications in sensors, organic electronics, and catalysis holds considerable promise for the future.

Q & A

Q. What are the key considerations for synthesizing Boc-(R)-2-Thienylglycine with high enantiomeric purity?

Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with the Boc group protecting the amino terminus. Enantiomeric purity is confirmed via chiral HPLC or polarimetry. Critical parameters include reaction temperature (to avoid racemization) and the use of coupling agents like HOBt/DCC. Post-synthesis, NMR (¹H/¹³C) and mass spectrometry (ESI-TOF) are essential for structural validation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound in solution?

Methodological Answer: ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolve thienyl proton signals (~6.5–7.5 ppm) and Boc tert-butyl groups (~1.4 ppm). IR spectroscopy identifies carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~1700 cm⁻¹). X-ray crystallography is preferred for solid-state confirmation .

Q. How can researchers ensure reproducibility in this compound crystallization for structural studies?

Methodological Answer: Use slow vapor diffusion techniques (e.g., ether into DCM solution) to promote ordered crystal growth. Document solvent ratios, temperature, and humidity. Replicate conditions from prior studies (e.g., Jędrzejczak et al., 2017) and validate via single-crystal X-ray diffraction (SCXRD) to compare unit cell parameters .

Q. What are the storage conditions to prevent this compound degradation?

Methodological Answer: Store at –20°C under inert atmosphere (argon) in anhydrous solvents (e.g., DMF or DCM). Monitor degradation via TLC or HPLC, with special attention to Boc group hydrolysis under acidic/humid conditions .

Advanced Research Questions

Q. How does the Boc group influence supramolecular self-assembly in this compound crystals?

Methodological Answer: The bulky Boc group sterically directs packing, favoring hydrogen-bonded dimers between carboxylic acids. SCXRD reveals intermolecular O–H···O and C–H···π interactions. Compare with unprotected analogs (e.g., zwitterionic γ4Phe) to isolate Boc’s role in water-wire formation .

Q. What computational methods are suitable for analyzing intermolecular interactions in this compound hydrates?

Methodological Answer: Natural Bond Orbital (NBO) analysis quantifies hydrogen bond energies (e.g., O–H···O: ~5–10 kcal/mol). Pair with Hirshfeld surface analysis to map interaction fingerprints. Molecular dynamics simulations at varying temperatures (100–300 K) model thermal stability of water wires .

Q. How to resolve contradictions in reported crystal structures of this compound enantiomers?

Methodological Answer: Re-examine diffraction data (e.g., CCDC entries) for overlooked symmetry elements or disorder. Use temperature-dependent SCXRD (100–400 K) to assess phase transitions. Cross-validate with solid-state NMR to detect dynamic processes affecting crystallographic models .

Q. What experimental strategies differentiate thienyl π-stacking from hydrophobic effects in self-assembly?

Methodological Answer: Synthesize analogs with substituents altering π-electron density (e.g., 3-thienyl vs. 2-thienyl). Monitor assembly via AFM or TEM in polar/nonpolar solvents. Quantify stacking via UV-Vis absorbance shifts (e.g., 250–300 nm) and DFT calculations .

Q. How does temperature impact the stability of water wires in this compound hydrates?

Methodological Answer: Conduct SCXRD at incremental temperatures (e.g., 100 K, 298 K) to track lattice expansion/contraction. Pair with thermogravimetric analysis (TGA) to correlate water loss with structural collapse. NBO analysis at each temperature quantifies interaction energy changes .

Q. Can this compound serve as a chiral scaffold for peptide-based catalysts?

Methodological Answer: Incorporate into peptide sequences via SPPS and test catalytic activity (e.g., asymmetric aldol reactions). Compare enantioselectivity (HPLC) with Boc-(S)-2-Thienylglycine derivatives. MD simulations predict conformational flexibility impacting active site geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.